4-Butylpyrimidin-2-amine
Overview
Description
Synthesis Analysis
4-Butylpyrimidin-2-amine can be synthesized by the reaction of butylamine with pyrimidine-2-carboxylic acid, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).Molecular Structure Analysis
The molecular structure of 4-Butylpyrimidin-2-amine is C8H13N3. Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Physical And Chemical Properties Analysis
The physical properties of 4-Butylpyrimidin-2-amine include a white to off-white powder, a melting point of 246-248°C, and a boiling point of 427.2°C at 760 mmHg. It is slightly soluble in water, but soluble in most organic solvents.Scientific Research Applications
Anti-Inflammatory Applications
4-Butylpyrimidin-2-amine derivatives have been studied for their potential anti-inflammatory properties. Research indicates that these compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests a promising avenue for the development of new anti-inflammatory agents.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Using optimized Buchwald-Hartwig amination conditions, researchers have been able to create new N-Arylpyrimidin-2-amine derivatives, which are important for their versatile biological and pharmacological activities .
Antifungal and Pesticidal Activities
Some derivatives of 4-Butylpyrimidin-2-amine exhibit antifungal and pesticidal activities. This makes them valuable in the development of new treatments for fungal infections and as potential components in pesticides .
Kinase Inhibition
These compounds have shown enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase, rho-associated protein kinase, and glycogen synthase kinase (GSK3). This is particularly important for the treatment of diseases like chronic myeloid leukemia, where kinase activity is a key factor .
N-Type Ca-Channel Inhibition
Derivatives of 4-Butylpyrimidin-2-amine are also active as inhibitors for N-type Ca-channels. This application is significant in the field of neurology, as these channels are involved in various neurological processes .
Endothelin Receptor Inhibition
The compound has been used to inhibit endothelin receptors, which play a role in vasoconstriction and cardiovascular diseases. This suggests potential therapeutic applications in managing cardiovascular conditions .
Metal Complexation
4-Pyridinylpyrimidines, which can be synthesized from 4-Butylpyrimidin-2-amine, are widely used as ligands for metal complexation. This has implications in the field of material science and catalysis .
Development of Anti-Prion Medications
There is potential for the development of drugs for the treatment of prion diseases using 4-Butylpyrimidin-2-amine derivatives. This is due to their ability to act as potent drug candidates by inhibiting the formation of prions .
Safety And Hazards
The safety information for 4-Butylpyrimidin-2-amine includes several precautionary statements. For example, if medical advice is needed, have the product container or label at hand. It should be kept out of reach of children and should not be handled until all safety precautions have been read and understood .
properties
IUPAC Name |
4-butylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSIPKCSJTVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylpyrimidin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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